molecular formula C21H13F13N2O3S B12481071 4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide

4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide

Cat. No.: B12481071
M. Wt: 620.4 g/mol
InChI Key: AKRQSAPJQHJSEV-UHFFFAOYSA-N
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Description

4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide is a complex organic compound characterized by its unique structure and properties. This compound is notable for its multiple fluorine atoms, which contribute to its stability and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide involves multiple steps, including the introduction of fluorine atoms and the formation of the carbamothioyl group. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using high-pressure reactors and automated systems to maintain consistent quality and yield. The process includes the careful handling of fluorinated reagents and the implementation of safety measures to prevent any hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons.

Scientific Research Applications

4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is used in the development of fluorinated biomolecules and probes for imaging and diagnostic purposes.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity and selectivity for certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide is unique due to its specific combination of fluorinated groups and the carbamothioyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H13F13N2O3S

Molecular Weight

620.4 g/mol

IUPAC Name

4-methyl-N-[[3-[1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H13F13N2O3S/c1-10-5-7-11(8-6-10)14(37)36-15(40)35-13-4-2-3-12(9-13)16(22,23)18(26,27)38-19(28,29)17(24,25)20(30,31)39-21(32,33)34/h2-9H,1H3,(H2,35,36,37,40)

InChI Key

AKRQSAPJQHJSEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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